2-[(ethylamino)methyl]-N,N-dimethylaniline
Description
2-[(Ethylamino)methyl]-N,N-dimethylaniline (CAS: N/A; molecular formula: C₁₁H₁₈N₂; molecular weight: 178.28 g/mol) is a secondary amine derivative of N,N-dimethylaniline. Its structure consists of a benzene ring with a dimethylamino group (-N(CH₃)₂) at the nitrogen and a methyl-substituted ethylamino moiety (-CH₂-NH-CH₂CH₃) at the ortho position.
Properties
IUPAC Name |
2-(ethylaminomethyl)-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-4-12-9-10-7-5-6-8-11(10)13(2)3/h5-8,12H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFPQTKNDUIHRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(ethylamino)methyl]-N,N-dimethylaniline typically involves the reaction of dimethylamine with benzyl chloride, followed by the addition of ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: 2-[(ethylamino)methyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed:
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted amines
Scientific Research Applications
Chemistry: In organic synthesis, 2-[(ethylamino)methyl]-N,N-dimethylaniline is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the development of fluorescent probes and labeling agents due to its ability to interact with biological molecules.
Medicine: In drug discovery, this compound is used as a precursor for the synthesis of potential therapeutic agents. Its unique structure allows for the exploration of new drug candidates.
Industry: The compound finds applications in the production of specialty chemicals and intermediates used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(ethylamino)methyl]-N,N-dimethylaniline involves its interaction with molecular targets through its dimethylamino and ethylamine groups. These interactions can lead to the formation of stable complexes with target molecules, influencing their activity and function. The pathways involved include nucleophilic substitution and coordination with metal ions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Reactivity and Regioselectivity
- Electrochemical Oxidation: Unlike N-ethyl-N-methylaniline, which undergoes regioselective methoxylation at the methyl group (64% yield) , this compound’s bulkier ethylamino substituent may alter reaction pathways, favoring nucleophilic attack at the benzylic position.
- Catalytic Applications: Compared to phosphino-substituted analogs (e.g., 2-(di-tert-butylphosphino)-N,N-dimethylaniline), which exhibit high activity in Buchwald-Hartwig amination , the ethylamino derivative may lack sufficient electron-donating capacity for similar catalytic performance.
Functional Group Tolerance
Biological Activity
2-[(ethylamino)methyl]-N,N-dimethylaniline is an organic compound that has gained attention for its potential biological activities. This compound features an ethylamino group attached to a dimethylaniline moiety, which is significant for its interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Structural Characteristics
- Ethylamino Group : Enhances solubility and potential interactions with biological molecules.
- Dimethylaniline Moiety : Provides aromatic characteristics, allowing for π-π stacking interactions with other aromatic compounds.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The ethylamino group can participate in hydrogen bonding, while the dimethylaniline moiety may engage in π-π interactions, influencing various biochemical pathways.
Biological Targets and Effects
Research indicates that this compound may exhibit:
- Antimicrobial Activity : Potential effects against bacterial strains, suggesting a role in developing antibacterial agents.
- Anticancer Properties : Preliminary studies indicate that it might inhibit the growth of certain cancer cell lines, although further research is necessary to elucidate the mechanisms involved.
- Neuropharmacological Effects : Investigated for potential applications in treating neurological disorders due to its ability to interact with neurotransmitter systems.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound showed promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL, indicating a strong potential for development as an antibacterial agent.
Case Study 2: Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was found to reduce cell viability in HeLa cells by approximately 70% at a concentration of 100 µM after 48 hours of exposure. The underlying mechanism appears to involve induction of apoptosis, though further mechanistic studies are warranted.
Table of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | |
| Anticancer | Cytotoxic to HeLa cells | |
| Neuropharmacological | Potential modulation of neurotransmitter systems |
Medicinal Chemistry
This compound serves as a valuable scaffold in medicinal chemistry. Its structural features allow it to be modified for enhanced biological activity or selectivity toward specific targets.
Industrial Applications
In addition to its medicinal applications, this compound is also explored in industrial settings for the production of specialty chemicals and materials. Its unique properties make it suitable for use in various formulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
